Dihydrophytol

Food authentication Edible oil analysis GC-MS marker compound

Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol; CAS 645-72-7) is a saturated branched-chain diterpene alcohol with molecular formula C20H42O and molecular weight 298.5 g/mol. It is the fully hydrogenated derivative of phytol (C20H40O), from which it differs by the absence of the C2–C3 double bond characteristic of phytol.

Molecular Formula C20H42O
Molecular Weight 298.5 g/mol
CAS No. 645-72-7
Cat. No. B1222839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrophytol
CAS645-72-7
Synonyms3,7,11,15-tetramethyl-1-hexadecanol
dihydrophytol
Molecular FormulaC20H42O
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CCO
InChIInChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3
InChIKeyAJAKLDUGVSKVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrophytol (CAS 645-72-7): Saturated Diterpene Alcohol for Research in Lipid Metabolism, Food Authentication, and Isoprenoid Chemistry


Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol; CAS 645-72-7) is a saturated branched-chain diterpene alcohol with molecular formula C20H42O and molecular weight 298.5 g/mol [1]. It is the fully hydrogenated derivative of phytol (C20H40O), from which it differs by the absence of the C2–C3 double bond characteristic of phytol [2]. Dihydrophytol functions as a key metabolic intermediate in the endogenous biosynthesis of phytanic acid and is produced from phytol via microbial hydrogenation in the bovine rumen [3][4]. Unlike phytol—which is abundant in chlorophyll and widely distributed in plant-derived materials—dihydrophytol is selectively formed under reducing (hydrogenating) conditions, a property that underpins its utility as a specific marker compound in food and environmental chemistry [5].

Why Phytol, Isophytol, or Other Diterpene Alcohols Cannot Substitute for Dihydrophytol in Analytical, Metabolic, or Synthetic Applications


Generic substitution among phytol-derived diterpene alcohols is precluded by dihydrophytol's three inseparable characteristics: its fully saturated carbon backbone, its unique formation only under hydrogenating conditions, and its distinct metabolic fate that is tissue- and species-dependent. Phytol (C20H40O, one double bond) and isophytol (C20H40O, positional isomer) share the same unsaturation level but differ in double-bond position and stereochemistry; neither can serve as a marker for hydrogenation processing because both are present in non-hydrogenated refined oils [1]. Critically, dihydrophytol is not formed in mammalian liver microsomal or mitochondrial systems—only in the rumen microbial environment—meaning that phytol cannot substitute for dihydrophytol in studies of gut microbial metabolism or ruminant lipid biochemistry [2]. Furthermore, the saturated nature of dihydrophytol confers inherently greater resistance to oxidative degradation compared with the unsaturated phytol backbone, a property exploited in applications requiring chemically stable isoprenoid intermediates [3]. The quantitative evidence below demonstrates exactly where these differences are measurable and consequential for scientific selection.

Dihydrophytol (CAS 645-72-7): Quantitative Differentiation Evidence Against Phytol, Isophytol, and Related Diterpene Alcohols


Dihydrophytol Is the Exclusive GC-MS Marker for Hydrogenated Vegetable Oils—Absent in Virgin and Refined Oils

Dihydrophytol is uniquely and exclusively detectable in hydrogenated vegetable oils and is completely absent from both virgin and refined (non-hydrogenated) oils, making it a definitive qualitative marker for hydrogenation processing. In virgin vegetable oils, dihydrophytol was not detected at all; trans-phytol was the principal phytol-related compound while cis-phytol remained below 0.05% [1]. Refined vegetable oils contained trans-, cis-, and iso-phytol but still no dihydrophytol [1]. Partly and totally hydrogenated vegetable oils contained dihydrophytol when at least 5% hydrogenated fat was present in the oil. The GC-MS method (selected ion monitoring mode) achieved a detection limit of >0.01 mg/100 g oil or fat [1]. This means dihydrophytol functions as a binary (present/absent) marker with zero false positives across virgin and refined oil matrices, whereas trans-phytol, cis-phytol, and iso-phytol cannot distinguish hydrogenated from refined oils.

Food authentication Edible oil analysis GC-MS marker compound

Phytol-to-Dihydrophytol Ratio of 2:1 in Bovine Rumen Defines a Quantitative Baseline for Ruminant Lipid Metabolism Studies

In bovine rumen liquor, phytol and dihydrophytol coexist at a quantified natural ratio of 2:1 (phytol:dihydrophytol), and together they account for at least 60% of the total free fatty alcohol content of the rumen liquor lipid extract [1]. The isoprenoid hydrocarbons subsequently detected—trans-phyt-2-ene (82.2%), phyt-1-ene (6.5%), and phytane (11.3%)—were confirmed to originate from phytol and dihydrophytol through the use of synthetic isoprenoid hydrocarbons prepared from dihydrophytol as chromatographic standards [1]. This 2:1 ratio establishes dihydrophytol as a quantitatively predictable co-metabolite in rumen systems. By contrast, in mammalian (rat) liver incubations, this ratio does not hold—dihydrophytol is not detected at all (see Evidence Item 4 below), demonstrating that the 2:1 relationship is environment-specific.

Rumen metabolism Isoprenoid biochemistry Bovine lipid analysis

Dihydrophytol Dominates the Fatty Alcohol Fraction of Bovine Rumen Wax Esters (33.4% vs. 20.2% for Triacontanol)

In a comparative analysis of bovine rumen liquor wax esters, dihydrophytol constituted 33.4% of the major fatty alcohol components—the single most abundant alcohol identified—compared with triacontanol at 20.2% [1]. Approximately 30% of the total intact rumen liquor wax esters consisted of a series of dihydrophytyl wax esters (representing 0.6% of total rumen liquor lipid extract), including individually quantified dihydrophytyl palmitate (0.05%), dihydrophytyl phytanate (0.10%), and dihydrophytyl n-C18 fatty acid esters (0.45%) [1]. The appearance of these saturated isoprenoid moieties was identified as the most striking compositional difference between rumen liquor wax esters and those of the dietary white clover, which lacked saturated isoprenoid alcohols entirely [1].

Wax ester composition Rumen lipidomics Dihydrophytyl ester analysis

Dihydrophytol Is Not Produced by Mammalian Liver Microsomes or Mitochondria, Confirming Its Exclusive Rumen-Microbial Origin

In an in vitro study of phytol-to-phytanic acid conversion using rat liver subcellular fractions, dihydrophytol was not detected over boiled, acidified, or no-enzyme controls [1]. The mitochondrial fraction possessed the highest phytol-metabolizing activity, and the microsomal fraction showed substantial activity, yet neither produced detectable dihydrophytol. Instead, the conversion proceeded via phytenic acid as the intermediate: phytanic and phytenic acids were formed in a ratio of 100:7.4, with phytol-to-phytenic acid conversion in the range of 2–3% [1]. This stands in direct contrast to the bovine rumen, where dihydrophytol is a major metabolite co-occurring with phytol at a 2:1 phytol:dihydrophytol ratio. The absence of dihydrophytol in mammalian liver confirms that the hydrogenation step is catalyzed exclusively by rumen microbial enzymes, not by mammalian enzyme systems.

Phytol metabolism Subcellular fractionation Phytanic acid biosynthesis

Saturated Backbone Confers Enhanced Oxidative and Thermal Stability Relative to Unsaturated Phytol

Dihydrophytol (C20H42O) is the fully saturated analog of phytol (C20H40O); the structural difference is the absence of the C2–C3 double bond present in phytol, confirmed by the fact that phytol consumes exactly one mole of hydrogen upon catalytic hydrogenation to yield dihydrophytol [1]. This saturation eliminates the primary site of oxidative vulnerability. In environmental sediment studies, dihydrophytol was paradoxically produced under oxic conditions via macrofaunal digestion, whereas phytol oxidation products (6,10,14-trimethylpentadecan-2-one and related ketones) were formed under hypoxic conditions during suboxic or sulfidic microbial metabolism [2], demonstrating divergent environmental stability profiles. Computed physicochemical parameters further differentiate the two compounds: dihydrophytol has XLogP3-AA = 8.5 vs. phytol XLogP3-AA = 8.2, and a higher boiling point (343.6°C at 760 mmHg vs. phytol ~335°C estimated at atmospheric pressure) [3][4].

Oxidative stability Terpene alcohol chemistry Formulation stability

Dihydrophytol Serves as a Synthetic Intermediate for Phytane and Vitamin E—A Role Not Served by Isophytol or cis-Phytol in Certain Industrial Routes

Dihydrophytol is explicitly employed as a chemical intermediate in the synthesis of phytane (2,6,10,14-tetramethylhexadecane), which has recently been developed as a component of environmentally friendly lubricating oils . Additionally, the saturated phytanyl backbone derived from dihydrophytol is used in the synthesis of phospholipid intermediates—for instance, dihydrophytyl bromide alkylation of protected glycerol yields dihydrophytyl glycerol ethers applicable to pharmaceutical lipid formulations [1]. Commercially, dihydrophytol is available at ≥95% purity (GC) from multiple suppliers including TCI and Cayman Chemical , with solubility specified as DMF: 10 mg/mL, DMSO: 5 mg/mL, and Ethanol: 10 mg/mL . While isophytol is also used in vitamin E synthesis, it participates via acid-catalyzed condensation with trimethylhydroquinone rather than via the saturated phytanyl backbone route; the two intermediates are not interchangeable in synthetic schemes requiring a saturated C20 alcohol.

Vitamin E synthesis Phytane production Isoprenoid intermediate

Dihydrophytol (CAS 645-72-7): Evidence-Backed Research and Industrial Application Scenarios


Authentication of Hydrogenated vs. Refined Edible Oils in Food Control Laboratories

Food quality control and regulatory laboratories can deploy dihydrophytol as a definitive GC-MS marker to discriminate hydrogenated vegetable oils from refined (but non-hydrogenated) oils. Because dihydrophytol is completely absent in virgin and refined oils and only appears when ≥5% hydrogenated fat is present, its detection provides a binary, zero-false-positive test for hydrogenation [1]. Iso-phytol and cis-phytol cannot make this distinction, as both are present in refined oils regardless of hydrogenation status. The GC-MS method of Schröder et al. (2014) achieves a detection limit of >0.01 mg/100 g, suitable for trace-level authentication of spreads, margarines, and blended oils. Procuring high-purity dihydrophytol (≥95% GC) is essential for preparing calibration standards for this analysis .

Rumen Metabolism Studies Requiring Quantitative Phytol-to-Dihydrophytol Ratio Determination

Investigators studying rumen microbial hydrogenation, biohydrogenation of dietary chlorophyll, or ruminant lipid metabolism should use authentic dihydrophytol as a quantitative standard for GC or LC-MS analysis of rumen liquor. The established physiological baseline is a phytol:dihydrophytol ratio of 2:1, with the combined pool representing ≥60% of total free fatty alcohols in rumen liquor [2]. Deviation from this ratio signals altered microbial hydrogenation activity—relevant in feeding trials evaluating dietary lipid supplements or methane-mitigation strategies. Dihydrophytol must be procured separately from phytol because mammalian liver metabolism does not produce it [3], meaning rumen-specific hydrogenation cannot be modeled using phytol alone.

Synthesis of Saturated Isoprenoid Intermediates for Lubricants and Phospholipid Formulations

Process chemistry groups developing phytane-based environmentally friendly lubricants or dihydrophytyl phospholipid formulations can employ dihydrophytol as the pre-saturated C20 isoprenoid alcohol starting material, eliminating a catalytic hydrogenation step that would be required if phytol or isophytol were used . Dihydrophytol's saturated backbone is directly suitable for conversion to dihydrophytyl bromide (for glycerol etherification) or to phytane via deoxygenation. The compound is commercially available at ≥95% purity with defined solubility parameters (DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 10 mg/mL), enabling direct use in synthetic workflows without additional purification .

Environmental Sediment and Marine Geochemistry Studies of Phytol Diagenesis

Geochemists investigating the diagenetic fate of chlorophyll-derived phytol in sediments, marine particulate matter, or anoxic basins should include dihydrophytol in their target analyte list alongside phytol, phytane, and phytanic acid. Dihydrophytol is formed from phytol under oxic conditions via macrofaunal digestion, while phytol oxidation products (ketones) predominate under hypoxic conditions [4]. The ratio of dihydrophytol to phytol oxidation products thus serves as a redox proxy. Notably, dihydrophytol has been identified in marine sediments, copepod fecal pellets, and dairy products, confirming its environmental and food-chain relevance [5]. An authentic dihydrophytol standard is required for unambiguous identification by GC-MS retention time and mass spectral matching.

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